6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
Overview
Description
6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine (6-Br-NMPP) is a heterocyclic compound belonging to the pyridine family. It is an important component in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. 6-Br-NMPP has been used extensively in scientific research applications, including drug discovery, biochemistry, and molecular biology.
Scientific Research Applications
Antihypertensive Activity
6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine derivatives exhibit antihypertensive properties. A study involving 51 derivatives of this compound showed significant lowering of blood pressure in spontaneously hypertensive rats at oral doses of 10-50 mg/kg, maintaining normotensive levels with single daily doses (Bennett et al., 1981).
Antitumor Activity
These compounds also demonstrate antitumor activity. 2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) is an example, exhibiting potent lipid-soluble inhibition of mammalian dihydrofolate reductase with significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Inhibition of Ser/Thr Kinases
A study on 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, closely related to 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine, showed specific inhibition of Ser/Thr protein kinases, suggesting potential applications in targeting these enzymes (Loidreau et al., 2015).
Applications in Chemistry and Materials Science
Pyrido[2,3-d]pyrimidin-2-amine derivatives have applications in materials science, such as in corrosion inhibition for mild steel in acidic media. This demonstrates their utility in industrial and engineering applications (Yadav et al., 2015).
properties
IUPAC Name |
6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-10-8-12-3-5-2-6(9)4-11-7(5)13-8/h2-4H,1H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTBADSHGFJXKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=NC=C(C=C2C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730374 | |
Record name | 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
CAS RN |
882670-90-8 | |
Record name | 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882670-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.